molecular formula C25H44N6O9 B14090133 Desferrioxamine X1

Desferrioxamine X1

Cat. No.: B14090133
M. Wt: 572.7 g/mol
InChI Key: YEUGMACLLZSLDG-UHFFFAOYSA-N
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Description

Desferrioxamine X1 is a chelating agent primarily used to treat iron and aluminum toxicity. It is a natural product isolated from the bacterium Streptomyces pilosus. The compound binds to free iron or aluminum in the bloodstream, forming stable complexes that are excreted via the kidneys .

Preparation Methods

Synthetic Routes and Reaction Conditions

Desferrioxamine X1 is synthesized through a fermentation process involving Streptomyces pilosus. The bacterium produces desferrioxamine B, which is then chemically modified to produce this compound. The synthetic route involves the removal of trivalent iron ions from the desferrioxamine B complex .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation of Streptomyces pilosus followed by extraction and purification processes. The fermentation broth is subjected to various chromatographic techniques to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

Desferrioxamine X1 primarily undergoes chelation reactions, where it binds to metal ions such as iron and aluminum. It does not typically undergo oxidation, reduction, or substitution reactions .

Common Reagents and Conditions

The chelation reactions of this compound involve the use of aqueous solutions and physiological pH conditions. The compound forms stable complexes with trivalent metal ions, which are then excreted via the kidneys .

Major Products Formed

The major products formed from the chelation reactions of this compound are ferrioxamine and aluminoxamine, which are stable complexes of this compound with iron and aluminum, respectively .

Mechanism of Action

Desferrioxamine X1 exerts its effects by binding to trivalent metal ions, forming stable complexes that are excreted via the kidneys. The compound has a high affinity for ferric (Fe3+) and aluminum ions, forming ferrioxamine and aluminoxamine complexes, respectively. This binding reduces the free metal ion concentration in the bloodstream, thereby mitigating the toxic effects of metal ion overload .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Desferrioxamine X1 is unique in its high affinity for both iron and aluminum ions, making it effective in treating both iron and aluminum toxicity. Its ability to form stable complexes with these metal ions and its natural origin from Streptomyces pilosus further distinguish it from other chelating agents .

Properties

Molecular Formula

C25H44N6O9

Molecular Weight

572.7 g/mol

IUPAC Name

1,11,21-trihydroxy-1,6,11,16,21,26-hexazacyclohentriacontane-2,5,12,15,22,25-hexone

InChI

InChI=1S/C25H44N6O9/c32-20-8-12-24(36)30(39)18-6-4-16-28-22(34)10-13-25(37)31(40)19-7-3-15-27-21(33)9-11-23(35)29(38)17-5-1-2-14-26-20/h38-40H,1-19H2,(H,26,32)(H,27,33)(H,28,34)

InChI Key

YEUGMACLLZSLDG-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(=O)CCC(=O)N(CCCCNC(=O)CCC(=O)N(CCCCNC(=O)CCC(=O)N(CC1)O)O)O

Origin of Product

United States

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